
3-Methyl-d3-butyric-3,4,4,4-d4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isovaleric acid-d7 is a deuterated form of isovaleric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isovaleric acid-d7 can be synthesized through several methods. One common approach involves the deuteration of isovaleric acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of isovaleric acid-d7 may involve the use of deuterated reagents and solvents to ensure a high degree of deuterium incorporation. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Isovaleric acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Isovaleric acid-d7 can be oxidized to form isovaleryl chloride or other oxidized derivatives.
Reduction: It can be reduced to form isovaleric aldehyde or alcohol.
Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, and alcohols or amines for ester and amide formation.
Major Products:
Oxidation: Isovaleryl chloride, isovaleric aldehyde.
Reduction: Isovaleric alcohol.
Substitution: Various esters and amides depending on the substituents used.
Scientific Research Applications
Isovaleric acid-d7 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Chemistry: It is used in NMR spectroscopy to study reaction mechanisms and molecular structures without interference from hydrogen signals.
Biology: It helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development of new materials and chemical processes where isotopic labeling is required.
Mechanism of Action
The mechanism of action of isovaleric acid-d7 is similar to that of isovaleric acid. It interacts with various molecular targets and pathways, including:
Enzyme Inhibition: It can inhibit enzymes involved in fatty acid metabolism.
Signal Transduction: It may affect signaling pathways by interacting with receptors or other signaling molecules.
Metabolic Pathways: It is involved in the metabolism of branched-chain amino acids and can influence energy production and storage.
Comparison with Similar Compounds
Isovaleric acid-d7 can be compared with other deuterated and non-deuterated short-chain fatty acids:
3-Methylbutanoic Acid:
Valeric Acid: A straight-chain analog with different physical and chemical properties.
Butyric Acid: A shorter-chain fatty acid with distinct metabolic and physiological effects.
Uniqueness: The primary uniqueness of isovaleric acid-d7 lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties, making it invaluable in various research applications.
By understanding the properties, preparation methods, chemical reactions, and applications of isovaleric acid-d7, researchers can leverage its unique characteristics to advance scientific knowledge and technological innovation.
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |
InChI Key |
GWYFCOCPABKNJV-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



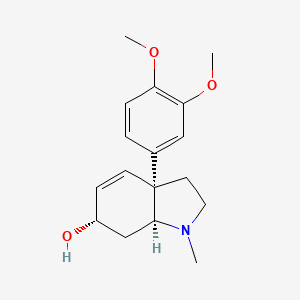
![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)

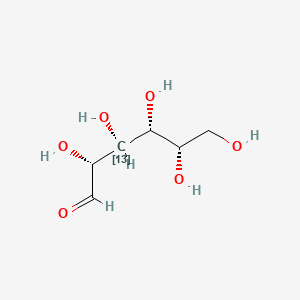
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
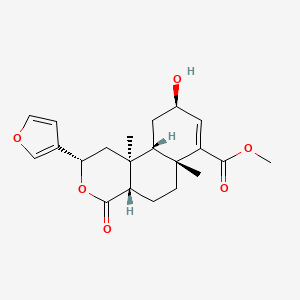
![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)
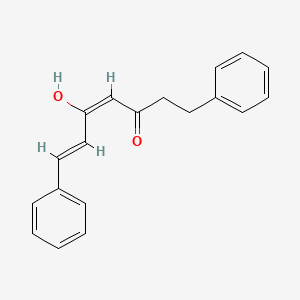
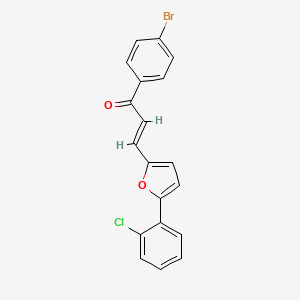

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
